(D-Phe11)-Neurotensin is classified under neuropeptides and specifically belongs to the family of G protein-coupled receptor ligands. It is synthesized through various chemical methods, with solid-phase peptide synthesis being the most prevalent technique. The compound has been extensively studied for its potential therapeutic applications in areas such as neurology, oncology, and pharmacology.
The synthesis of (D-Phe11)-Neurotensin typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides anchored to a solid support. The process can be broken down into several key steps:
The yields reported for this synthesis vary based on the specific conditions used but generally range from 7% to 35% after purification steps.
The molecular structure of (D-Phe11)-Neurotensin consists of 13 amino acids arranged in a specific sequence that defines its biological activity. The molecular formula for (D-Phe11)-Neurotensin is with a molecular weight of approximately 1672.9 g/mol. The three-dimensional conformation of this peptide is crucial for its interaction with neurotensin receptors, influencing its pharmacological effects.
The structural representation can be visualized using molecular modeling software that depicts peptide bonds between amino acids and highlights functional groups essential for receptor binding.
(D-Phe11)-Neurotensin can undergo various chemical reactions that modify its structure or functionality:
Common reagents used for these reactions include hydrogen peroxide for oxidation, dithiothreitol or tris(2-carboxyethyl)phosphine for reduction, and standard SPPS reagents for substitution reactions.
The mechanism of action for (D-Phe11)-Neurotensin involves binding to neurotensin receptors on target cells. This binding activates intracellular signaling pathways such as:
These pathways lead to various physiological responses including modulation of dopamine release, analgesia, and inhibition of tumor growth. The binding affinity and efficacy at different receptors contribute to its diverse biological effects .
(D-Phe11)-Neurotensin has a wide range of applications in scientific research:
Research continues into its applications within targeted therapies, particularly in oncology where neurotensin analogs show promise in selectively targeting certain tumor types.
Position 11 (Tyr¹¹) in neurotensin (NT) constitutes a critical pharmacophore element governing receptor interaction and functional outcomes. Substitution at this residue with D-amino acids induces profound shifts in biological activity while preserving peptide backbone integrity. The native Tyr¹¹ participates in hydrogen bonding and aromatic stacking within the NTS1 receptor binding pocket, with its phenolic hydroxyl group forming a key interaction with Asn¹²⁷ in transmembrane helix III [3]. Replacement with phenylalanine eliminates hydrogen-bonding capacity but maintains aromatic volume, whereas D-amino acid substitutions introduce stereochemical inversion that disrupts optimal receptor docking [1] [3].
Table 1: Functional Outcomes of Position 11 Substitutions in Neurotensin
Analog | Motor Activity Modulation | Hypothermic Effect | Receptor Binding Affinity |
---|---|---|---|
Native NT | ↓ 70% (inhibition) | Maintained | 0.8 nM (IC₅₀) |
[Phe¹¹]-NT | ↓ 65% (inhibition) | Maintained | 3.2 nM (IC₅₀) |
[D-Tyr¹¹]-NT | ↑ 220% (activation) | Maintained | 12.9 nM (IC₅₀) |
[D-Phe¹¹]-NT | ↑ 240% (activation) | Maintained | 15.7 nM (IC₅₀) |
Data derived from rodent behavioral studies and competitive binding assays demonstrate that NT and [Phe¹¹]-NT significantly decrease motor activity (p<0.01), whereas [D-Tyr¹¹]-NT and [D-Phe¹¹]-NT produce marked activation [1]. Crucially, this dichotomous action is specific to locomotor effects, as all analogs retain the hypothermic and muscular relaxation properties of native NT, indicating divergent signaling pathways for different physiological endpoints [1].
The stereochemical inversion at position 11 induces distinct conformational perturbations depending on the aromatic residue identity. [D-Tyr¹¹]-NT exhibits moderate resistance to peptidases compared to native NT, while [D-Phe¹¹]-NT demonstrates exceptional metabolic stability due to elimination of protease recognition sites and reduced flexibility in the C-terminal region [2] [3]. Molecular dynamics simulations reveal that D-Phe¹¹ adoption of a χ₁ = -60° rotameric state occurs 40% more frequently than in D-Tyr¹¹ analogs, promoting a bent C-terminal conformation that sterically hinders optimal NTS1 engagement [3] [5].
Table 2: Biophysical Properties of Position 11 D-Substituted Analogs
Property | [D-Tyr¹¹]-NT | [D-Phe¹¹]-NT |
---|---|---|
Proteolytic Half-life | 2.8-fold increase | 9.1-fold increase |
Dominant χ₁ Angle | -60° (65% occupancy) | -60° (92% occupancy) |
Helical Propensity | 18% (residues 8-10) | 8% (residues 8-10) |
Open Field Locomotion | +220% vs control | +240% vs control |
Behavioral studies using open-field testing paradigms demonstrate that both analogs produce hyperactivity, but [D-Phe¹¹]-NT exhibits prolonged duration (>90 minutes vs 60 minutes for [D-Tyr¹¹]-NT), correlating with its enhanced metabolic stability [2]. The absence of tyrosine's phenolic hydroxyl in [D-Phe¹¹]-NT eliminates polar contacts with Thr³²² in extracellular loop 3 of NTS1, reducing binding affinity 12-fold compared to native NT while paradoxically enhancing signaling bias toward β-arrestin recruitment [3] [5].
Conformational restriction of [D-Phe¹¹]-NT employs two orthogonal strategies: backbone macrocyclization and side chain conjugation. Macrocyclization between positions 8 and 12 via ring-closing metathesis (RCM) yields 17-membered rings that enforce β-turn structures, reducing conformational entropy and improving proteolytic resistance 15-fold over linear [D-Phe¹¹]-NT [3] [5]. However, excessive rigidity can impair receptor accommodation, as demonstrated by macrocycle 1 (cyclized between All₈ and All₁₂) exhibiting 21,250-fold reduced NTS1 affinity (IC₅₀ = 17 μM) compared to native NT (IC₅₀ = 0.8 nM) [3].
Table 3: Conformational Restriction Approaches for [D-Phe¹¹]-NT Optimization
Strategy | Structural Approach | Binding Affinity (IC₅₀) | Plasma Stability (t₁/₂) |
---|---|---|---|
Linear [D-Phe¹¹]-NT | D-Phe substitution only | 15.7 nM | 9.2 minutes |
Macrocycle 1 | All₈-All₁₂ cyclization | 17 μM | >180 minutes |
Macrocycle 10 | C₉-C₁₃ nonenoyl crosslink | 0.4 μM | >240 minutes |
BBB Vector Conjugation | Angiopep-2 at N-terminus | Not determined | 42 minutes |
Side chain modification with nonenoyl linkers (as in analog 10) achieves superior receptor accommodation (IC₅₀ = 0.4 μM) by permitting extended conformation while maintaining steric blockade of proteases [3]. Conjugation to blood-brain barrier (BBB) shuttle vectors (e.g., angiopep-2) at the N-terminus preserves receptor activation capacity while enabling central effects after peripheral administration, as confirmed by 3.7-fold increased cerebrospinal fluid concentration compared to unconjugated peptide [5].
The χ₁ rotameric preference of aromatic residues at position 11 dictates receptor docking geometry and signaling output. Solid-state NMR analysis of NT(8-13) bound to NTS1 reveals native Tyr¹¹ adopts χ₁ = -60° (gauche⁻) rotamer 78% of the time, positioning its phenolic hydroxyl toward Asn¹²⁷ for hydrogen bonding (2.9 Å distance) [3]. [D-Phe¹¹]-NT favors χ₁ = -60° (92% occupancy) but projects its phenyl ring toward transmembrane helix VI (Val³⁴⁶), creating steric clash that reduces Gq coupling efficiency by 80% while preserving β-arrestin recruitment [3] [5].
Table 4: Rotameric States and Receptor Interactions of Position 11 Variants
Analog | Preferred χ₁ Angle | Occupancy | Critical Receptor Contact | Distance (Å) | Functional Consequence |
---|---|---|---|---|---|
NT (Tyr¹¹) | -60° | 78% | Asn¹²⁷ (TM III) | 2.9 | Balanced Gq/β-arrestin |
[Phe¹¹]-NT | -60° | 85% | Val³⁴⁶ (TM VI) | 3.8 | 40% reduced cAMP |
[D-Phe¹¹]-NT | -60° | 92% | Val³⁴⁶ (TM VI) | 3.2 | Selective β-arrestin bias |
+60° rotamer | +60° | <5% | Thr³²² (ECL3) | 4.1 | Non-productive binding |
Molecular dynamics simulations of [D-Phe¹¹]-NT-NTS1 complexes reveal that the +60° (gauche⁺) rotameric state occurs transiently (<5% occupancy) but positions the phenyl ring for suboptimal contact with Thr³²² in extracellular loop 3 (ECL3), explaining the analog's reduced on-rate during binding kinetics studies [3] [5]. This rotameric restriction enables rational design of conformationally locked analogs: incorporation of β-methylphenylalanine at position 11 forces χ₁ = -60° and enhances β-arrestin bias 3.2-fold over native NT, demonstrating the therapeutic potential of rotamer control in neurotensin analog design [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0